4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound with the molecular formula C₁₁H₁₂N₂O₂. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-phenylenediamine and propanoyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-Benzoyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-Butanoyl-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-Propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific propanoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
4-propanoyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(15)13-7-10(14)12-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDLZRNCWDUXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923692-64-2 |
Source
|
Record name | 4-propanoyl-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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